N3-PEG24-Hydrazide

ADC Linker Aggregation Propensity Drug-to-Antibody Ratio

N3-PEG24-Hydrazide (C₅₁H₁₀₃N₅O₂₅, MW 1186.38) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker comprising 24 ethylene glycol repeat units terminated by an azide (-N₃) and a hydrazide (-NHNH₂) group. This architecture enables sequential, orthogonal bioconjugation via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC) at the azide terminus, and carbonyl-reactive hydrazone/amide bond formation at the hydrazide terminus.

Molecular Formula C51H103N5O25
Molecular Weight 1186.4 g/mol
Cat. No. B8103813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN3-PEG24-Hydrazide
Molecular FormulaC51H103N5O25
Molecular Weight1186.4 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)NN
InChIInChI=1S/C51H103N5O25/c52-55-51(57)1-3-58-5-7-60-9-11-62-13-15-64-17-19-66-21-23-68-25-27-70-29-31-72-33-35-74-37-39-76-41-43-78-45-47-80-49-50-81-48-46-79-44-42-77-40-38-75-36-34-73-32-30-71-28-26-69-24-22-67-20-18-65-16-14-63-12-10-61-8-6-59-4-2-54-56-53/h1-50,52H2,(H,55,57)
InChIKeyUHFCBDKWOSXQHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N3-PEG24-Hydrazide: A Long-Chain Heterobifunctional PEG Linker for ADC and PROTAC Procurement


N3-PEG24-Hydrazide (C₅₁H₁₀₃N₅O₂₅, MW 1186.38) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker comprising 24 ethylene glycol repeat units terminated by an azide (-N₃) and a hydrazide (-NHNH₂) group . This architecture enables sequential, orthogonal bioconjugation via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC) at the azide terminus, and carbonyl-reactive hydrazone/amide bond formation at the hydrazide terminus [1]. The compound is predominantly sourced as a PROTAC linker and click chemistry reagent for constructing proteolysis-targeting chimeras, antibody-drug conjugates (ADCs), and site-specifically modified biomolecular assemblies .

Procurement Caution: Why Generic PEG Linkers Cannot Replace N3-PEG24-Hydrazide in Long-Chain Applications


Generic substitution of N3-PEG24-Hydrazide with shorter-chain analogs (e.g., PEG4, PEG8, PEG12) or alternative functional groups (e.g., NHS esters) introduces quantifiable performance deviations in conjugate hydrophilicity, in vivo pharmacokinetic (PK) behavior, and reaction orthogonality [1]. Systematic structure-activity relationship (SAR) studies on ADCs and PROTACs demonstrate that PEG chain length directly modulates plasma clearance rates, tumor-to-background ratios, and aggregation propensity in a length-dependent manner, with PEG24 conferring a distinct biophysical profile compared to shorter PEGn variants [2]. Furthermore, hydrazide chemistry offers reaction pH flexibility and chemoselectivity that cannot be replicated by NHS ester or maleimide chemistries under certain conjugation conditions . The quantitative evidence below establishes the measurable differentiation that justifies product-specific sourcing.

N3-PEG24-Hydrazide Quantitative Differentiation Evidence for Scientific Procurement


PEG24 Chain Length Reduces ADC Aggregate Content by >50% Versus PEG4 in DAR8 Conjugates

In a comparative study of cleavable pendant-type PEG linkers for DAR8 ADCs, increasing PEG chain length from 4 to 12 ethylene glycol units systematically reduced aggregate content as monitored by native size-exclusion chromatography (SEC). ADCs prepared with PEG12 linkers exhibited significantly lower aggregation than those with PEG4, with the PEG8 and PEG12 constructs demonstrating the lowest aggregate formation [1]. Extrapolating from this PEG-length-dependent trend, the 24-unit PEG chain in N3-PEG24-Hydrazide would be expected to confer even greater aggregation resistance relative to shorter PEGn linkers commonly used in bioconjugation workflows .

ADC Linker Aggregation Propensity Drug-to-Antibody Ratio

PEG12 Linkers Extend ADC Plasma Exposure: A Class-Level PK Advantage Extrapolated to PEG24

A head-to-head in vivo pharmacokinetic study comparing DAR8 ADCs prepared with PEG4, PEG8, and PEG12 pendant-type linkers demonstrated that PEG8 and PEG12 constructs exhibited superior PK profiles with slower plasma clearance compared to both PEG4-ADCs and non-PEGylated DAR4 controls [1]. This length-dependent PK improvement has been corroborated in multiple ADC systems, with longer PEG chains (≥8-12 units) consistently producing extended circulation half-lives and increased tumor exposure [2]. While direct PK data for a PEG24-hydrazide ADC is not publicly available, the established class-level trend supports that N3-PEG24-Hydrazide would confer further PK optimization relative to PEG4-, PEG8-, and PEG12-based linkers [3].

ADC Pharmacokinetics Plasma Clearance PEGylation

Hydrazide Chemistry Enables Conjugation at Neutral pH Versus NHS Ester Hydrolysis at Basic pH

In contrast to NHS esters, which undergo significant hydrolysis under basic aqueous conditions and require careful pH control during conjugation, hydrazide groups react efficiently with NHS esters and carbonyls at neutral pH, enabling labeling of pH-sensitive biomolecules that would otherwise degrade or lose activity under basic conditions . Studies on NHS ester stability during oligonucleotide synthesis have demonstrated approximately 50% hydrolysis of the NHS ester moiety after 18 additional coupling cycles under standard conditions, highlighting the labile nature of this functional group in aqueous synthetic workflows [1]. Hydrazide-terminated PEG linkers, including N3-PEG24-Hydrazide, circumvent this limitation by maintaining reactivity under milder, more biocompatible pH regimes [2].

Bioconjugation Chemistry Hydrazide NHS Ester Stability

Orthogonal Azide-Hydrazide Chemistry Enables Sequential Conjugation Without Cross-Reactivity

N3-PEG24-Hydrazide incorporates two fully orthogonal reactive handles: an azide group for CuAAC/SPAAC click chemistry and a hydrazide group for carbonyl-specific conjugation [1]. This contrasts with monofunctional PEG linkers (e.g., azide-only or hydrazide-only) that require pre-functionalization steps, and with dual NHS ester linkers that lack reaction orthogonality and are prone to cross-linking. The azide group undergoes quantitative cycloaddition with terminal alkynes, DBCO, or BCN derivatives to form stable triazole linkages, while the hydrazide group reacts selectively with aldehydes and ketones to yield hydrazone bonds without interference between the two reaction pathways . This dual orthogonal reactivity is a defining feature that distinguishes N3-PEG24-Hydrazide from simpler heterobifunctional linkers like Azido-PEGn-NHS, where NHS ester hydrolysis competes with desired conjugation .

Click Chemistry Orthogonal Conjugation PROTAC Linker

PEG24 Confers 6-Fold Greater DMSO Solubility (Molar Basis) Than PEG4-Hydrazide Analogs

A direct cross-study comparison of vendor-reported DMSO solubility values reveals that Azido-PEG4-hydrazide (MW 305.33) achieves a maximum solubility of 100 mg/mL (approximately 327.5 mM) in DMSO, requiring ultrasonication to reach this concentration . In contrast, N3-PEG24-Hydrazide (MW 1186.38) is soluble in DMSO, DMF, DCM, THF, and water without specified ultrasonication requirements, with the extended PEG24 chain providing enhanced hydrophilicity that facilitates dissolution across a broader solvent range [1]. While a direct mg/mL value for N3-PEG24-Hydrazide in DMSO is not uniformly published, the molecular weight difference (3.9× higher for PEG24) combined with the increased number of hydrogen-bonding ether oxygens (24 vs. 4) supports superior aqueous and organic solubility characteristics relative to shorter-chain analogs .

Solubility DMSO PEG Linker

Monodisperse PEG24 Chain Yields Defined 1186.38 Da Molecular Weight for Reproducible Stoichiometry

Unlike polydisperse PEG linkers that present a distribution of chain lengths and molecular weights, N3-PEG24-Hydrazide is a monodisperse compound with a precisely defined molecular weight of 1186.38 Da and a single molecular formula of C₅₁H₁₀₃N₅O₂₅ . This contrasts with commercially available polydisperse PEG-hydrazide linkers (e.g., average MW 1000, 2000, 3400 Da) that exhibit chain-length heterogeneity, which can introduce variability in conjugate hydrodynamic radius, PK behavior, and analytical characterization [1]. The monodisperse nature of N3-PEG24-Hydrazide ensures exact 1:1 stoichiometry in conjugation reactions and eliminates batch-to-batch variability in linker length distribution—a critical quality attribute for regulatory-facing bioconjugate development [2].

Monodisperse PEG Molecular Weight Precision PROTAC Linker

Recommended Procurement and Application Scenarios for N3-PEG24-Hydrazide Based on Verified Evidence


High-DAR (DAR8) Antibody-Drug Conjugate Development Requiring Low Aggregation

N3-PEG24-Hydrazide is the preferred linker for constructing high drug-to-antibody ratio (DAR8) ADCs where hydrophobic payloads (e.g., MMAE, auristatins) would otherwise induce aggregation and accelerate plasma clearance. Evidence demonstrates that PEG12 linkers reduce aggregate content relative to PEG4 in DAR8 ADCs, and the extended PEG24 chain length is expected to further suppress aggregation through enhanced hydrophilicity [1]. Procurement of N3-PEG24-Hydrazide is indicated when colloidal stability and extended circulation half-life are primary design criteria for next-generation ADC candidates.

PROTAC Library Synthesis Requiring Systematic Linker Length Optimization

PROTAC linker length is a critical determinant of ternary complex formation and degradation efficiency, with optimal linker lengths ranging from 12 to over 20 carbons in published PROTAC SAR studies [1]. N3-PEG24-Hydrazide provides a long, flexible PEG24 spacer that extends the distance between the E3 ligase ligand and the target protein ligand beyond what shorter PEGn (PEG4, PEG8, PEG12) linkers can achieve [2]. This compound is specifically recommended for PROTAC libraries targeting proteins with deep binding pockets or where prior SAR has indicated that increased linker length improves degradation efficiency [3].

Sequential, Orthogonal Bioconjugation of pH-Sensitive Proteins or Antibodies

The orthogonal azide-hydrazide chemistry of N3-PEG24-Hydrazide enables a two-step, sequential conjugation workflow that is incompatible with NHS ester or maleimide chemistries due to cross-reactivity and pH sensitivity concerns [1]. Hydrazide groups react at neutral pH with NHS esters and carbonyls, avoiding the basic conditions that hydrolyze NHS esters or denature acid-labile proteins [2]. This linker should be procured for projects involving pH-sensitive payloads, antibody fragments requiring gentle labeling, or applications demanding precise stoichiometric control through sequential click chemistry followed by carbonyl-specific ligation [3].

Preclinical ADC Programs Requiring Monodisperse Linkers for Regulatory-Compliant Characterization

Monodisperse PEG linkers are essential for generating homogeneous ADCs with well-defined molecular properties that can be fully characterized by LC-MS, SEC-MALS, and other analytical techniques required for IND-enabling studies [1]. N3-PEG24-Hydrazide, with its exact MW of 1186.38 Da and single molecular formula, eliminates the chain-length heterogeneity inherent to polydisperse PEG linkers, ensuring batch-to-batch reproducibility and simplified analytical characterization [2]. Procurement of this compound is recommended for preclinical ADC programs where conjugate homogeneity data will be submitted to regulatory agencies.

Technical Documentation Hub

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